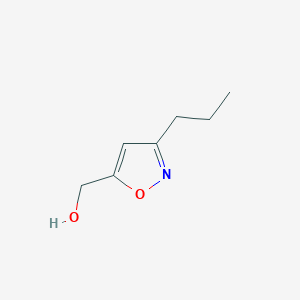

(3-Propyl-isoxazol-5-yl)-methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Propyl-isoxazol-5-yl)-methanol is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Propyl-isoxazol-5-yl)-methanol typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, which leads to the formation of isoxazole derivatives . Another approach involves the reaction of hydroximinoyl halides with terminal alkynes under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of metal-free catalysts to minimize costs and environmental impact . These methods are designed to be efficient and yield high-purity products suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: (3-Propyl-isoxazol-5-yl)-methanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce various functionalized isoxazole derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

(3-Propyl-isoxazol-5-yl)-methanol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in treating neurological disorders and other conditions due to their ability to modulate biological pathways. For instance, studies have indicated that isoxazole derivatives can exhibit anti-inflammatory and analgesic properties, contributing to drug formulations targeting pain management and inflammation .

Agricultural Chemistry

In agricultural applications, this compound has been explored for its potential as a pesticide or herbicide. Its efficacy in enhancing crop protection has been documented, which could lead to improved agricultural yields . The compound's ability to interact with biological systems makes it suitable for developing agrochemicals that can mitigate pest-related challenges.

Material Science

The incorporation of this compound into polymer matrices has been investigated to enhance mechanical properties and thermal stability. This application is particularly relevant in industries such as automotive and aerospace, where advanced materials are required to withstand demanding conditions . The compound's unique structure allows for modifications that can tailor material properties for specific applications.

Biochemical Research

In biochemical studies, this compound plays a role in investigating enzyme interactions and metabolic pathways. It aids researchers in understanding complex biochemical processes, which is vital for drug discovery and development . The compound's ability to act as a substrate or inhibitor in enzymatic reactions enhances its utility in this field.

Analytical Chemistry

The compound is utilized as a standard reference in various analytical methods, including chromatographic techniques. Its presence aids in the identification and quantification of similar compounds within complex mixtures, facilitating accurate results in chemical analyses .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Exhibits anti-inflammatory properties |

| Agricultural Chemistry | Potential pesticide/herbicide for crop protection | Enhances agricultural yield |

| Material Science | Improves mechanical properties and thermal stability of polymers | Applicable in automotive/aerospace industries |

| Biochemical Research | Investigates enzyme interactions and metabolic pathways | Aids drug discovery efforts |

| Analytical Chemistry | Reference standard in chromatographic techniques | Facilitates accurate identification of compounds |

Case Studies

-

Pharmaceutical Synthesis :

A study demonstrated the synthesis of novel isoxazole derivatives that exhibited significant anti-inflammatory activity, highlighting the potential of this compound as an intermediate in these reactions . -

Agrochemical Formulation :

Research on isoxazole derivatives indicated their effectiveness as herbicides, suggesting that this compound could be developed into formulations that improve crop protection against pests . -

Material Enhancement :

Investigations into polymer composites incorporating this compound showed improved thermal stability and mechanical strength, making them suitable for high-performance applications .

Mécanisme D'action

The mechanism of action of (3-Propyl-isoxazol-5-yl)-methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Isoxazole: The parent compound with a similar ring structure.

(3-Methyl-isoxazol-5-yl)-methanol: A closely related compound with a methyl group instead of a propyl group.

(3-Phenyl-isoxazol-5-yl)-methanol: Another derivative with a phenyl group.

Uniqueness: (3-Propyl-isoxazol-5-yl)-methanol is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Activité Biologique

(3-Propyl-isoxazol-5-yl)-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N2O. It features an isoxazole ring, which is known for its diverse biological properties. The presence of the propyl group and hydroxymethyl substituent influences its pharmacological profile.

The biological activity of this compound can be attributed to its interaction with various biomolecular targets:

- Enzyme Inhibition : Compounds with isoxazole rings often exhibit enzyme inhibition properties, which can be exploited in drug design. For instance, they may inhibit enzymes involved in metabolic pathways or signal transduction.

- Antimicrobial Activity : Research indicates that isoxazole derivatives can possess antimicrobial properties, potentially acting against bacterial strains by disrupting cell wall synthesis or protein translation pathways .

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity. For example, it has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be linked to its ability to interfere with bacterial growth mechanisms.

Anticancer Activity

Recent investigations into the anticancer potential of isoxazole derivatives suggest that this compound may inhibit cancer cell proliferation. Its mechanism may involve inducing apoptosis in cancer cells or modulating pathways related to cell cycle regulation .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of several isoxazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) that was effective against certain resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

(3-propyl-1,2-oxazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-3-6-4-7(5-9)10-8-6/h4,9H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHSTANHLVWXPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.